3-cyclopropyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-cyclopropyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolo[3,2-d]pyrimidine moiety, and a piperazine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-d]pyrimidine ring system.
Introduction of the Piperazine Ring: The pyrrolo[3,2-d]pyrimidine intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-cyclopropyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological targets.
Industrial Applications: It may also have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrimidine ring system and are known for their kinase inhibitory activities.
Uniqueness
3-cyclopropyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to the presence of the cyclopropyl group and the specific arrangement of functional groups, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H21N7 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H21N7/c1-12-10-15-17(21-12)18(20-11-19-15)25-8-6-24(7-9-25)16-5-4-14(22-23-16)13-2-3-13/h4-5,10-11,13,21H,2-3,6-9H2,1H3 |
InChI Key |
XIHAMMMHGDLYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Origin of Product |
United States |
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